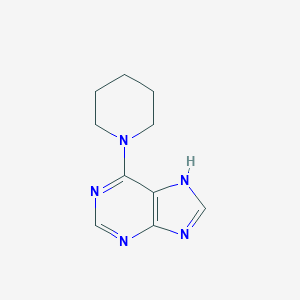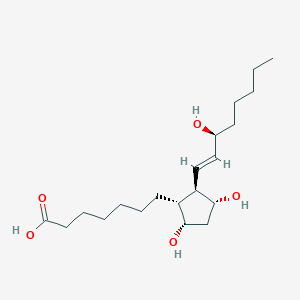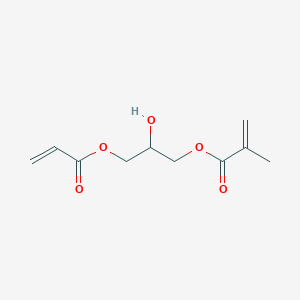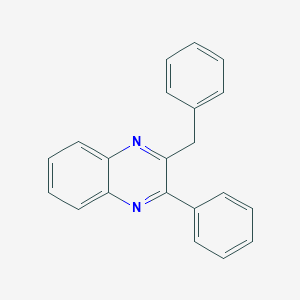
6-メルカプト-1-ヘキサノール
概要
説明
6-Mercapto-1-hexanol, also known as 6-sulfanylhexan-1-ol, is an organic compound with the molecular formula C6H14OS. It is a colorless liquid with a faint odor and is soluble in water. This compound is notable for its dual functional groups: a hydroxyl group (-OH) and a thiol group (-SH), which make it a versatile molecule in various chemical applications .
科学的研究の応用
6-Mercapto-1-hexanol has a wide range of applications in scientific research:
Surface Coating: It forms self-assembled monolayers on gold surfaces, which are used in biosensing and surface modification applications.
Nanotechnology: It is employed in the functionalization of nanoparticles for drug delivery and imaging applications.
Chemical Sensors: It is used in the fabrication of chemical sensors to differentiate between various substances, such as cheese varieties.
作用機序
Target of Action
6-Mercapto-1-hexanol (MCH) primarily targets gold surfaces and is used as a tool for surface coating . It enables the blocking of active sites and non-specific absorption .
Mode of Action
MCH forms a self-assembled monolayer (SAM) with identically represented C6 spacer . This SAM formation allows MCH to interact with its targets, i.e., gold surfaces, and bring about changes in their properties .
Biochemical Pathways
It has been noted that it can modulate the activity of enzymes and other proteins by acting as a competitive inhibitor . This suggests that MCH may have an impact on various biochemical pathways through its inhibitory action.
Result of Action
The primary result of MCH’s action is the formation of a self-assembled monolayer on gold surfaces . This monolayer can block active sites and prevent non-specific absorption . It can also be further functionalized with various groups even when attached to gold nanoclusters .
Action Environment
The action of MCH can be influenced by environmental factors. For instance, it forms explosive mixtures with air on intense heating . Also, the development of hazardous combustion gases or vapors is possible in the event of fire . Therefore, the environment in which MCH is used can significantly influence its action, efficacy, and stability.
生化学分析
Biochemical Properties
6-Mercapto-1-hexanol plays a significant role in biochemical reactions. It stabilizes proteins through the formation of disulfide bonds between cysteine residues, enhancing protein stability . Additionally, 6-Mercapto-1-hexanol can modulate the activity of enzymes and other proteins by acting as a competitive inhibitor .
Cellular Effects
The effects of 6-Mercapto-1-hexanol on cells are primarily related to its interactions with proteins. By forming disulfide bonds, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 6-Mercapto-1-hexanol exerts its effects through binding interactions with biomolecules and changes in gene expression. It can inhibit or activate enzymes, thereby influencing biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
6-Mercapto-1-hexanol can be synthesized through several methods:
Reaction of 6-chlorohexanol with sodium hydrosulfide: This method involves the nucleophilic substitution of the chlorine atom in 6-chlorohexanol with a thiol group from sodium hydrosulfide under basic conditions.
Reduction of 6-mercaptohexan-1-one: This method involves the reduction of 6-mercaptohexan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of 6-Mercapto-1-hexanol typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
化学反応の分析
Types of Reactions
6-Mercapto-1-hexanol undergoes various chemical reactions due to its hydroxyl and thiol groups:
Reduction: The compound can be reduced to form hexanethiol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters when reacted with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Hexanethiol: Formed from the reduction of the hydroxyl group.
Ethers and esters: Formed from substitution reactions involving the hydroxyl group.
類似化合物との比較
Similar Compounds
2-Mercaptoethanol: Similar to 6-Mercapto-1-hexanol but with a shorter carbon chain.
3-Mercaptopropionic acid: Contains a carboxyl group instead of a hydroxyl group.
8-Mercapto-1-octanol: Similar structure but with a longer carbon chain.
Uniqueness
6-Mercapto-1-hexanol is unique due to its specific combination of a hydroxyl and thiol group on a six-carbon chain. This combination allows it to form stable self-assembled monolayers and act as a versatile linker molecule in various applications, making it distinct from other similar compounds .
特性
IUPAC Name |
6-sulfanylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZAJZLUKVKCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCS)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339932 | |
| Record name | 6-Mercapto-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-78-9 | |
| Record name | 6-Mercapto-1-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Mercapto-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Mercapto-1-hexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Mercapto-1-hexanol interact with gold surfaces?
A1: 6-Mercapto-1-hexanol forms stable, self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur bond. [, ] The thiol group (-SH) of the molecule chemisorbs onto the gold surface, while the alkyl chain points outward, creating a well-ordered monolayer. [, ]
Q2: What are the downstream effects of 6-Mercapto-1-hexanol SAMs on gold surfaces?
A2: 6-Mercapto-1-hexanol SAMs effectively passivate the gold surface, reducing non-specific adsorption of biomolecules and other species. [, ] This property makes them invaluable in the development of biosensors and other surface-sensitive analytical techniques. [, ]
Q3: Can the density of 6-Mercapto-1-hexanol SAMs be controlled?
A3: Yes, the density of 6-Mercapto-1-hexanol SAMs can be controlled by adjusting the concentration of 6-Mercapto-1-hexanol in the deposition solution and the deposition time. [] Co-assembly with other thiolated molecules, such as DNA probes, allows for the creation of mixed SAMs with tunable surface properties. [, ]
Q4: What is the molecular formula and weight of 6-Mercapto-1-hexanol?
A4: The molecular formula of 6-Mercapto-1-hexanol is C6H14OS, and its molecular weight is 134.25 g/mol. []
Q5: What spectroscopic techniques are used to characterize 6-Mercapto-1-hexanol?
A5: 6-Mercapto-1-hexanol can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). [, ] These techniques provide information about the molecule's structure, functional groups, and its interaction with the gold surface.
Q6: Does 6-Mercapto-1-hexanol exhibit any catalytic properties?
A6: While 6-Mercapto-1-hexanol itself is not known for its catalytic properties, it plays a crucial role in facilitating electron transfer processes in electrochemical sensors. [, ] The presence of the hydroxyl group (-OH) can influence the electron transfer kinetics at the electrode surface.
Q7: What are the typical applications of 6-Mercapto-1-hexanol in biosensor development?
A7: 6-Mercapto-1-hexanol is frequently used in biosensor development for:
- Passivation of electrode surfaces: Reducing non-specific adsorption and improving signal-to-noise ratio. [, ]
- Controlling probe density: Co-assembly with thiolated DNA probes to optimize probe spacing and hybridization efficiency. [, ]
- Enhancing sensor stability: Improving the stability and shelf-life of biosensors. []
Q8: How is computational chemistry used to study 6-Mercapto-1-hexanol SAMs?
A8: Computational methods like molecular dynamics simulations and density functional theory (DFT) calculations are used to study the structure, stability, and electron transfer properties of 6-Mercapto-1-hexanol SAMs. [, ] These simulations provide valuable insights into the molecular-level interactions within the SAM and its interface with the surrounding environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



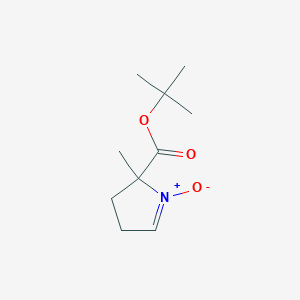
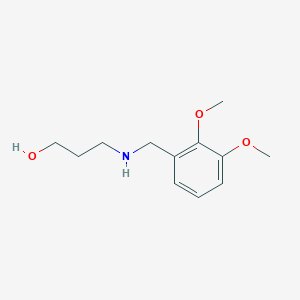

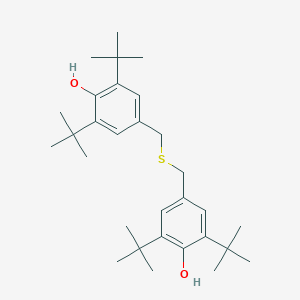
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B158954.png)
